molecular formula C23H28ClN3O5 B564875 B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE CAS No. 100900-18-3

B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE

Cat. No.: B564875
CAS No.: 100900-18-3
M. Wt: 461.9 g/mol
InChI Key: GYBXURKWTDUISA-HBSNOMOYSA-N
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Description

B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE: is a peptide derived from the β-casein of bovine milk. It is part of the larger family of casomorphins, which are opioid peptides released during the digestion of casein proteins. These peptides have been studied for their potential physiological effects, including their interaction with opioid receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the final product being cleaved from the resin and purified .

Industrial Production Methods: : Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required purity and quantity of the peptide .

Chemical Reactions Analysis

Types of Reactions: : B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide .

Mechanism of Action

B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE exerts its effects by binding to opioid receptors in the body, including μ, δ, and κ receptors. This binding can modulate various physiological processes, such as pain perception, immune response, and gastrointestinal function. The peptide’s interaction with these receptors can lead to both protective and adverse effects, depending on the context .

Comparison with Similar Compounds

Similar Compounds: : Other similar compounds include β-casomorphin-4, β-casomorphin-5, β-casomorphin-6, β-casomorphin-7, and neocasomorphin-6. These peptides are also derived from the digestion of casein proteins and share similar opioid activity .

Uniqueness: : B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE is unique in its specific amino acid sequence and its particular interaction with opioid receptors. While other casomorphins may have similar effects, the exact physiological outcomes can vary based on the peptide’s structure and receptor affinity .

Properties

CAS No.

100900-18-3

Molecular Formula

C23H28ClN3O5

Molecular Weight

461.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C23H27N3O5.ClH/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H/t18-,19-,20-;/m0./s1

InChI Key

GYBXURKWTDUISA-HBSNOMOYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.Cl

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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